Glycolate de calcium

Vue d'ensemble

Description

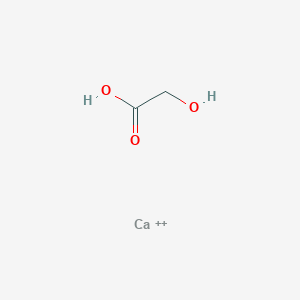

Calcium glycolate is a chemical compound with the molecular formula C₄H₆CaO₆. It is the calcium salt of glycolic acid, a type of alpha hydroxy acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. Calcium glycolate is typically found as a crystalline solid and is soluble in water.

Applications De Recherche Scientifique

Calcium glycolate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other chemical compounds and as a reagent in various chemical reactions.

Biology: Calcium glycolate is studied for its potential role in cellular metabolism and as a calcium supplement in biological systems.

Medicine: It is explored for its potential use in medical treatments, particularly in calcium supplementation and as a component in pharmaceutical formulations.

Industry: Calcium glycolate is used in the production of cosmetics, personal care products, and as an additive in various industrial processes.

Analyse Biochimique

Biochemical Properties

Calcium glycolate participates in various biochemical reactions. It is involved in the glyoxylate cycle, a variant of the citric acid cycle. This cycle is a crucial part of many metabolic pathways, allowing organisms to convert fats into sugars . The enzymes, proteins, and other biomolecules that interact with calcium glycolate include glycolate oxidase, which catalyzes the oxidation of glycolate to glyoxylate .

Cellular Effects

Calcium glycolate can influence various types of cells and cellular processes. For instance, it has been found to affect HepG2 cells, a type of liver cell. These cells contain oxalate, glyoxylate, and glycolate as intracellular metabolites and excrete oxalate and glycolate into the medium . Calcium glycolate’s influence on cell function includes its impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Calcium glycolate exerts its effects at the molecular level through various mechanisms. For instance, it binds to biomolecules such as enzymes, influencing their activity. In the case of glycolate oxidase, calcium glycolate serves as a substrate for the enzyme, leading to the production of glyoxylate .

Temporal Effects in Laboratory Settings

The effects of calcium glycolate can change over time in laboratory settings. For example, calcium glycolate has been prepared on a 15 mmole scale in 60-65% yield from the corresponding sodium acetates . This suggests that the stability and degradation of calcium glycolate, as well as its long-term effects on cellular function, can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of calcium glycolate can vary with different dosages in animal models. For instance, calcium gluconate, a similar compound, is used in veterinary medicine to treat conditions like eclampsia in small animals. The dosage is usually 1–4 g/day in dogs and 0.5–1 g/day in cats, in divided doses .

Metabolic Pathways

Calcium glycolate is involved in the glyoxylate cycle, a crucial metabolic pathway. This cycle allows organisms to convert fats into sugars. The enzymes it interacts with include glycolate oxidase, which catalyzes the oxidation of glycolate to glyoxylate .

Transport and Distribution

Calcium glycolate is transported and distributed within cells and tissues. For instance, calcium is an essential nutrient that plays important roles in various cellular processes. It is primarily an extracellular element, although trace amounts of intracellular calcium are crucial for cellular function .

Subcellular Localization

Calcium, an element in calcium glycolate, plays a crucial role in various cellular processes and is found in various compartments within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Calcium glycolate can be synthesized through the reaction of glycolic acid with calcium carbonate or calcium hydroxide. The reaction typically occurs in an aqueous medium, where glycolic acid reacts with calcium carbonate or calcium hydroxide to form calcium glycolate and water. The reaction conditions usually involve moderate temperatures and stirring to ensure complete reaction.

Industrial Production Methods: In industrial settings, calcium glycolate is produced by reacting glycolic acid with calcium carbonate in large reactors. The reaction mixture is then filtered to remove any unreacted calcium carbonate, and the resulting solution is concentrated and crystallized to obtain pure calcium glycolate. The crystallized product is then dried and packaged for use.

Analyse Des Réactions Chimiques

Types of Reactions: Calcium glycolate undergoes various chemical reactions, including:

Oxidation: Calcium glycolate can be oxidized to form calcium oxalate and other by-products.

Reduction: Reduction reactions involving calcium glycolate are less common but can occur under specific conditions.

Substitution: Calcium glycolate can participate in substitution reactions where the glycolate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions typically occur in aqueous solutions at elevated temperatures.

Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the exchange of ions.

Major Products Formed:

Oxidation: Calcium oxalate and water.

Reduction: Reduced forms of glycolic acid derivatives.

Substitution: Various calcium salts depending on the substituting anion.

Mécanisme D'action

Calcium glycolate can be compared with other calcium salts of organic acids, such as:

Calcium gluconate: Used primarily in medicine for calcium supplementation and treatment of hypocalcemia.

Calcium lactate: Commonly used as a food additive and in calcium supplements.

Calcium citrate: Known for its high bioavailability and use in dietary supplements.

Uniqueness: Calcium glycolate is unique due to its dual role as a source of calcium and glycolate ions. This dual functionality makes it valuable in both biological and industrial applications, where both calcium and glycolate are required.

Comparaison Avec Des Composés Similaires

- Calcium gluconate

- Calcium lactate

- Calcium citrate

- Calcium acetate

Activité Biologique

Calcium glycolate is a calcium salt derived from glycolic acid, which has garnered attention due to its potential biological activities and applications in various fields, including medicine and agriculture. This article explores the biological activity of calcium glycolate, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Calcium glycolate is characterized by its ability to release calcium ions in biological systems, which are crucial for numerous physiological processes such as muscle contraction, neurotransmitter release, and bone health. The compound acts by modulating intracellular calcium levels, influencing various signaling pathways.

- Calcium Release : Calcium glycolate dissociates in solution to provide free calcium ions, which can interact with cellular receptors and enzymes.

- Interaction with Glycolate Metabolism : It may influence glycolate metabolism by acting as a substrate or modulator for enzymes involved in glycolate oxidation.

Biological Activities

The biological activities of calcium glycolate can be categorized into several key areas:

1. Anti-inflammatory Effects

Recent studies suggest that calcium glycolate exhibits anti-inflammatory properties. In animal models of inflammation, it has been shown to reduce markers of inflammation such as cytokines (e.g., IL-6 and TNF-α) and myeloperoxidase (MPO) levels in tissues.

- Case Study : In a collagen-induced arthritis model, administration of calcium glycolate significantly reduced paw swelling and inflammatory markers compared to control groups, indicating its potential as an anti-rheumatic agent .

2. Neuroprotective Effects

Calcium plays a critical role in neuronal signaling. Calcium glycolate may have neuroprotective effects by stabilizing calcium homeostasis in neuronal cells.

- Research Findings : Studies indicate that calcium salts can protect against excitotoxicity in neuronal cultures by preventing excessive calcium influx during pathological conditions .

3. Cardioprotective Properties

Calcium glycolate has been investigated for its role in cardiovascular health, particularly in conditions like hyperkalemia where it helps stabilize cardiac membranes.

- Clinical Observations : In patients with hyperkalemia, intravenous administration of calcium salts (including calcium glycolate) showed improvements in ECG parameters associated with cardiac rhythm disturbances .

Table 1: Summary of Biological Activities of Calcium Glycolate

| Activity Type | Mechanism | Evidence Source |

|---|---|---|

| Anti-inflammatory | Reduces cytokine levels | |

| Neuroprotective | Stabilizes calcium homeostasis | |

| Cardioprotective | Stabilizes cardiac membranes |

Safety and Toxicity

While calcium glycolate is generally considered safe when used appropriately, there are potential risks associated with its use:

Propriétés

Numéro CAS |

996-23-6 |

|---|---|

Formule moléculaire |

C2H4CaO3 |

Poids moléculaire |

116.13 g/mol |

Nom IUPAC |

calcium;2-hydroxyacetate |

InChI |

InChI=1S/C2H4O3.Ca/c3-1-2(4)5;/h3H,1H2,(H,4,5); |

Clé InChI |

DZQPYEJTLBQPSS-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])O.C(C(=O)[O-])O.[Ca+2] |

SMILES canonique |

C(C(=O)O)O.[Ca] |

Key on ui other cas no. |

996-23-6 |

Synonymes |

glycolate glycolic acid glycolic acid, 1-(14)C-labeled glycolic acid, 2-(14)C-labeled glycolic acid, calcium salt glycolic acid, monoammonium salt glycolic acid, monolithium salt glycolic acid, monopotassium salt glycolic acid, monosodium salt glycolic acid, potassium salt hydroxyacetic acid potassium glycolate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.